![molecular formula C21H19N3O4S B2941552 (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 391867-69-9](/img/structure/B2941552.png)
(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antitumor and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C18H21N3O5S
Molecular Weight: 391.44 g/mol
CAS Number: 865161-96-2
The compound features a benzamide backbone substituted with a 2,5-dioxopyrrolidinyl moiety and a benzo[d]thiazole group, which are known for their biological activities.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing benzothiazole nuclei have shown promising activity against various cancer cell lines.
Case Study: Antitumor Efficacy
In vitro studies using three human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that certain benzothiazole derivatives exhibited IC50 values in the low micromolar range. For example:
Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
---|---|---|---|
Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
Compound 6 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |
Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
These results indicate that the compound's structural features contribute to its ability to inhibit tumor cell proliferation effectively .
Antimicrobial Activity
In addition to antitumor effects, compounds with similar frameworks have been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Microbial Testing Results
The antimicrobial activity was assessed using broth microdilution methods against Escherichia coli and Staphylococcus aureus. Compounds showed varying degrees of effectiveness:
Compound | Gram-positive (S. aureus) | Gram-negative (E. coli) |
---|---|---|
Compound 5 | Moderate Activity | Low Activity |
Compound 6 | High Activity | Moderate Activity |
These findings suggest that modifications in the chemical structure can enhance antibacterial potency .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of these compounds:
- Benzothiazole Moiety : Enhances antitumor activity.
- Dioxopyrrolidinyl Group : Imparts stability and potentially improves bioavailability.
- Ethoxy Substituent : May affect solubility and permeability across cellular membranes.
Insights from Computational Studies
Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer proliferation and bacterial resistance mechanisms .
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-28-15-7-8-16-17(12-15)29-21(23(16)2)22-20(27)13-5-4-6-14(11-13)24-18(25)9-10-19(24)26/h4-8,11-12H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDRRJGCKKQTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.